Pumosetrag

Gastroesophageal Reflux Disease 5-HT3 Agonist Acid Reflux

Pumosetrag (MKC-733, DDP-733) is an orally available, selective partial agonist of the serotonin 5-HT3 receptor. Unlike 5-HT4 agonists or full 5-HT3 antagonists, its unique partial agonism drives region-specific gastrointestinal motility modulation. With >1000-fold selectivity over other 5-HT subtypes, it serves as an indispensable pharmacological probe and selectivity standard for drug discovery research in GERD and IBS-C. Its documented species-specific activity and phase II clinical data provide a reliable benchmark for next-generation prokinetic development.

Molecular Formula C15H17N3O2S
Molecular Weight 303.4 g/mol
CAS No. 153062-94-3
Cat. No. B1201876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePumosetrag
CAS153062-94-3
Synonyms(R)-N-(3-quinuclidinyl)-7-oxo-dihydrothieno(3,2b)pyridine-6-carboxamide hydrochloride
DPP-733
MKC-733
Pumosetrag
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4
InChIInChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1
InChIKeyAFUWQWYPPZFWCO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pumosetrag (CAS 153062-94-3): Investigational 5-HT3 Partial Agonist for GI Motility Research and Development


Pumosetrag (MKC-733, DDP-733) is an orally available, selective partial agonist of the serotonin 5-HT3 receptor [1]. It was developed as a gastroprokinetic agent for the potential treatment of irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD), advancing to Phase II clinical trials before development was discontinued [2][3]. Its mechanism centers on modulation of gastrointestinal motility through regional and species-specific activation of 5-HT3 receptors, distinguishing it from 5-HT4 agonists and full antagonists in this therapeutic space [1].

Why Pumosetrag Cannot Be Substituted by Other 5-HT Modulators in GI Research


Pumosetrag's pharmacologic profile is defined by its unique partial agonism at the 5-HT3 receptor, a mechanism distinct from the 5-HT4 agonism of agents like tegaserod, mosapride, cisapride, and prucalopride, or the 5-HT3 antagonism of alosetron and ondansetron [1]. This partial agonism yields a nuanced, region-specific effect on gastrointestinal motility that cannot be replicated by full agonists or antagonists. Furthermore, pumosetrag exhibits >1000-fold selectivity for the 5-HT3 receptor over other 5-HT receptor subtypes, a selectivity profile not matched by many broader-spectrum serotonergic agents [2]. Substituting pumosetrag with another 5-HT modulator in a research or development setting would therefore introduce a fundamentally different pharmacodynamic signature, invalidating comparative analyses and confounding study outcomes. The quantitative evidence below demonstrates precisely where these differences manifest in functional assays and clinical endpoints.

Pumosetrag Procurement Evidence: Quantified Differentiation from Comparators in GERD and IBS-C Models


Reduction in Acid Reflux Events in GERD Patients: Pumosetrag vs. Placebo

Pumosetrag significantly reduces the number of acid reflux episodes in patients with GERD compared to placebo. At doses of 0.2 mg, 0.5 mg, and 0.8 mg, pumosetrag produced 10.8, 9.5, and 9.9 acid reflux episodes respectively, versus 13.3 episodes with placebo, demonstrating a statistically significant reduction (p<0.05) [1][2]. This effect was observed after a standardized refluxogenic meal, providing a controlled and clinically relevant pharmacodynamic assessment [1][2].

Gastroesophageal Reflux Disease 5-HT3 Agonist Acid Reflux

Comparative Acid Reflux Reduction: Pumosetrag vs. 5-HT4 Agonists Tegaserod, Mosapride, and Prucalopride

In cross-study comparisons of acid reflux reduction in GERD patients, pumosetrag demonstrates a distinct profile. Pumosetrag (0.5 mg) reduced the percentage of time pH <4 to 10% from 16% with placebo (a 37.5% relative reduction) [1][2]. For context, the 5-HT4 agonist tegaserod (1 mg/day) reduced pH<4 time from 13% to 5% (62% relative reduction) [3], while mosapride (40 mg q.d.s.) significantly reduced total reflux episodes and pH<4 time [4]. Prucalopride (4 mg) reduced total acid exposure time from 3.4% to 1.7% (50% relative reduction) but did not reduce total reflux events [5]. Notably, pumosetrag's effect was specific to acid reflux episodes, without significantly altering lower esophageal sphincter pressure, a mechanistic distinction from some 5-HT4 agonists [1][2].

GERD Prokinetic Agents Comparative Efficacy

Clinical Response in IBS-C: Pumosetrag vs. Placebo

In a Phase 2 trial for constipation-predominant irritable bowel syndrome (IBS-C), pumosetrag induced an overall clinical response in 54% of patients compared to 15% with placebo [1][2]. This 39-percentage-point absolute difference (3.6-fold increase in response rate) represents a robust signal of efficacy in this patient population, supporting its further investigation as a potential therapeutic agent for IBS-C [1][2].

Irritable Bowel Syndrome Constipation Clinical Response

Receptor Selectivity: Pumosetrag Exhibits >1000-Fold Selectivity for 5-HT3

Pumosetrag demonstrates exceptional selectivity for the 5-HT3 receptor, with >1000-fold selectivity against other 5-HT receptor subtypes [1]. This high degree of target specificity is a critical differentiator from broader-spectrum serotonergic agents like cisapride (which also affects cardiac hERG channels) or tegaserod (which has 5-HT4 and some 5-HT1 activity). Such selectivity is essential for minimizing off-target effects and ensuring that observed pharmacodynamic responses are directly attributable to 5-HT3 modulation [1].

5-HT3 Receptor Selectivity Off-Target Effects

Unique Regional and Species-Specific Pharmacodynamic Profile

Pumosetrag exhibits distinct regional and species-specific activity profiles, a characteristic not shared by many other 5-HT3 modulators. In the rat, pumosetrag has lower efficacy than 5-HT (the endogenous agonist) in the jejunum, ileum, and distal colon, but similar efficacy and potency to 5-HT in the proximal colon . This regional variation in activity is unique and may be linked to differential receptor expression or coupling mechanisms . Additionally, pumosetrag acts as a partial agonist in rats and guinea pigs but as a full agonist in mice, highlighting important species differences in 5-HT3 receptor structure [1].

Gastrointestinal Motility Species Differences Regional Specificity

Safety and Tolerability Profile: Pumosetrag Demonstrates Favorable Safety in Phase II Trials

Across Phase II clinical trials for both GERD and IBS-C, pumosetrag demonstrated a favorable safety profile with no serious adverse events reported [1][2]. Notably, diarrhea was not more common with pumosetrag than with placebo, and only one subject experienced pruritus [1]. This safety profile contrasts with certain 5-HT4 agonists like cisapride (withdrawn due to cardiac QT prolongation) and tegaserod (withdrawn due to cardiovascular concerns) [3][4], and with 5-HT3 antagonists like alosetron (associated with ischemic colitis) [5].

Safety Tolerability Adverse Events

Optimal Research and Development Applications for Pumosetrag Based on Differentiated Evidence


Investigating 5-HT3 Partial Agonism in GERD Pathophysiology and Pharmacodynamics

Pumosetrag's well-characterized reduction in acid reflux events (10.8-9.9 episodes vs. 13.3 with placebo) [1][2] makes it a valuable tool for studying the role of 5-HT3 partial agonism in GERD. Researchers can use pumosetrag in preclinical models or clinical studies to elucidate the specific contribution of 5-HT3 receptor activation to esophageal acid exposure, transient lower esophageal sphincter relaxations, and mucosal sensitivity, particularly in comparison to 5-HT4 agonists [1][2][3].

Developing Novel Therapeutics for Constipation-Predominant Irritable Bowel Syndrome (IBS-C)

The significant clinical response rate observed with pumosetrag in IBS-C (54% vs. 15% placebo) [4][5] supports its use as a reference compound for developing next-generation 5-HT3 partial agonists. Its unique regional activity profile in the colon provides a foundation for designing compounds with targeted effects on colonic transit and visceral sensitivity, while its favorable safety profile [6][7] offers a benchmark for candidate selection.

Elucidating Species and Regional Differences in 5-HT3 Receptor Pharmacology

Pumosetrag's documented species-specific activity (partial agonist in rats/guinea pigs, full agonist in mice) [6] and region-specific efficacy in the rat intestine make it an ideal probe for investigating the molecular basis of 5-HT3 receptor diversity. Researchers can employ pumosetrag in comparative studies to map receptor subtype expression, coupling efficiency, and functional outcomes across species and gastrointestinal segments, thereby improving translational predictions for drug development.

Benchmarking Selectivity in 5-HT3-Targeted Drug Discovery Programs

With >1000-fold selectivity for the 5-HT3 receptor over other 5-HT subtypes [8], pumosetrag serves as an excellent selectivity standard in high-throughput screening and lead optimization campaigns. Medicinal chemists and pharmacologists can use pumosetrag as a reference to assess the selectivity of new chemical entities, ensuring that candidate molecules maintain a clean target engagement profile and minimize off-target liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pumosetrag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.